2-Iodo-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of 2-Iodo-4-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with phenylboronic acid would yield a biphenyl derivative .
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Bromo-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and polarizability make it particularly useful in specific synthetic applications and biological interactions .
Properties
Molecular Formula |
C5H2F3IN2 |
---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H |
InChI Key |
NIOOLJJOWSJECS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.